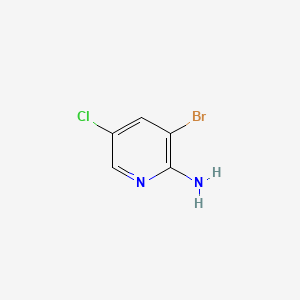

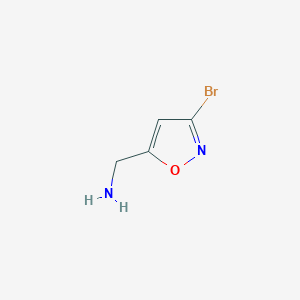

![molecular formula C11H12N2S B1272135 1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 865546-35-6](/img/structure/B1272135.png)

1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Vue d'ensemble

Description

Thieno[3,4-b]pyrazines are a class of heterocyclic compounds that have garnered interest due to their potential applications in various fields, including materials science and pharmaceuticals. The specific compound of interest, 1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, is a derivative of the pyrrolo[1,2-a]pyrazine family, which is characterized by a fused pyrazine and pyrrole ring system with a thiophene substituent. This structure is notable for its electronic properties, which can be fine-tuned for different applications .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]thieno[2,3-e]pyrazines can be achieved through various methods. One approach involves the intramolecular cyclization of (1-pyrrolyl)-2-(and-3)-thienylamines, which can be obtained by hydrolysis of carbamates or cleavage of the corresponding ureas . An alternative and more efficient method involves a Curtius rearrangement, which uses azide and aldehyde groupings to form the desired pyrrolo[1,2-a]thieno[2,3-e]pyrazine structure .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]thieno[2,3-e]pyrazines is characterized by the presence of a lactam-lactim tautomerism, which can influence the reactivity of the compound. Electrophilic substitution reactions can occur at the lactamic nitrogen atom, while nucleophilic substitutions are possible on the pyrazinic ring . The tautomerism and its effects on the reactivity of the compound have been studied using 1H NMR spectroscopy .

Chemical Reactions Analysis

Pyrrolo[1,2-a]thieno[2,3-e]pyrazines can undergo various chemical reactions. Electrophilic substitution at the lactamic nitrogen is possible, as well as nucleophilic substitution on the pyrazinic ring. Thionation reactions lead to the formation of thioxopyrazines, which can further undergo S-substitution reactions . The hydrazinopyrazine derivatives formed can exist in hydrazone tautomeric forms, adding to the complexity of the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,4-b]pyrazine derivatives are influenced by the nature of the substituents on the core structure. The electronic properties of these compounds can be tuned by varying the electronic nature of the functional groups attached to the thieno[3,4-b]pyrazine unit . This tunability is crucial for the development of low band gap conjugated materials, which are of interest for applications in photovoltaic devices and other electronic applications .

Applications De Recherche Scientifique

Synthesis and Structural Modifications

Chiral Tetrahydropyrrolo[1,2-a]pyrazines Synthesis : Research has shown that 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines are significant due to their biological activities. The synthesis of chiral versions of these compounds has attracted considerable attention. Notable techniques include the asymmetric hydrogenation and chiral phosphoric acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts reactions (Hu et al., 2018).

Asymmetric Synthesis Approaches : The asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been achieved using reactions of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries, showcasing the importance of stereochemistry in these compounds (Gualandi et al., 2011).

Intramolecular aza-Friedel-Crafts Reaction : A novel method for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a direct asymmetric intramolecular aza-Friedel-Crafts reaction, signifying an efficient approach to these compounds (He et al., 2011).

Potential Applications

Antiarrhythmic Activity : Certain derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines have shown promising antiarrhythmic activity. These findings suggest potential therapeutic applications in cardiovascular diseases (Filippova et al., 2003).

Aldose Reductase Inhibition : Tetrahydropyrrolo[1,2-a]pyrazine derivatives have been evaluated as aldose reductase inhibitors, which could be significant for treating complications of diabetes. This demonstrates their potential in medicinal chemistry (Negoro et al., 1998).

Optoelectronic Material Synthesis : Research has also explored the use of pyrrolo[1,2-a]pyrazines in the synthesis of organic optoelectronic materials. This highlights their utility in material science and technology applications (Meti et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It has been shown that formylation of 1-phenyl- and 1-(2-thienyl)pyrrolo[1,2-a]pyrazine occurs selectively at the α-position of the pyrrole ring . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Thiazoles, which share a similar structure, have been found to affect a wide range of biochemical pathways . For instance, thiamine, a compound containing a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters .

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities , suggesting that this compound may have similar effects.

Action Environment

The broad application of suzuki–miyaura coupling, a reaction often used in the synthesis of similar compounds, arises from its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may also exhibit stability under a variety of environmental conditions.

Propriétés

IUPAC Name |

1-thiophen-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-3-9-11(10-4-2-8-14-10)12-5-7-13(9)6-1/h1-4,6,8,11-12H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSCKXXHDMRBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(N1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377895 | |

| Record name | F1386-0121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

865546-35-6 | |

| Record name | F1386-0121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol](/img/structure/B1272060.png)

![(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol](/img/structure/B1272061.png)

![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)

![1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid](/img/structure/B1272069.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)